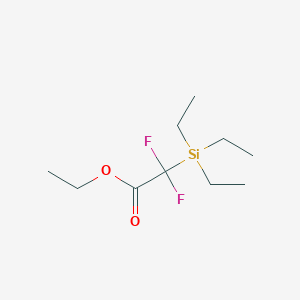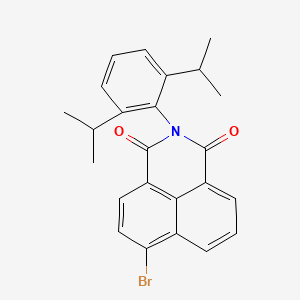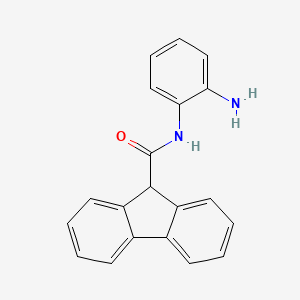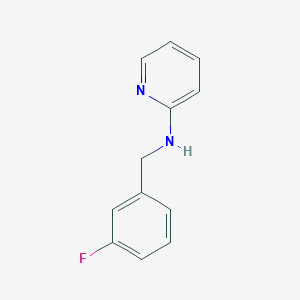
Ethyl 2,2-Difluoro-2-(triethylsilyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,2-Difluoro-2-(triethylsilyl)acetate is an organofluorine compound characterized by the presence of both difluoro and triethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-Difluoro-2-(triethylsilyl)acetate typically involves the reaction of ethyl acetate with difluorocarbene, generated in situ from a difluoromethylating reagent, in the presence of a triethylsilyl group donor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl group .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis, ensuring stringent control of reaction conditions to maintain product purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,2-Difluoro-2-(triethylsilyl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The difluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Products depend on the nucleophile used.
Hydrolysis: 2,2-Difluoro-2-(triethylsilyl)acetic acid.
Reduction: 2,2-Difluoro-2-(triethylsilyl)ethanol.
Aplicaciones Científicas De Investigación
Ethyl 2,2-Difluoro-2-(triethylsilyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organofluorine compounds.
Medicine: Investigated for its role in the synthesis of fluorinated pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 2,2-Difluoro-2-(triethylsilyl)acetate involves its reactivity towards nucleophiles and electrophiles. The difluoro group imparts significant electron-withdrawing properties, making the compound highly reactive in various chemical transformations. The triethylsilyl group provides steric protection and can be selectively removed under specific conditions .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate
- Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- Methyl 2,2-difluoro-2-(trimethylsilyl)acetate
Uniqueness
Ethyl 2,2-Difluoro-2-(triethylsilyl)acetate is unique due to the presence of the triethylsilyl group, which provides greater steric hindrance compared to the trimethylsilyl group. This can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Propiedades
Fórmula molecular |
C10H20F2O2Si |
|---|---|
Peso molecular |
238.35 g/mol |
Nombre IUPAC |
ethyl 2,2-difluoro-2-triethylsilylacetate |
InChI |
InChI=1S/C10H20F2O2Si/c1-5-14-9(13)10(11,12)15(6-2,7-3)8-4/h5-8H2,1-4H3 |
Clave InChI |
PHTYQWXGQLEDRR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(F)(F)[Si](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate](/img/structure/B14114035.png)
![3-{3-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B14114043.png)

![2,2'-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14114056.png)
![amino 2-[2-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]-6-[(2-ethoxy-2-oxoethyl)carbamoyl]phenyl]propanoate](/img/structure/B14114061.png)
![1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/structure/B14114064.png)
![8-(2,5-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14114072.png)
![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B14114075.png)
![[(5R,6S,8R,9S,10S,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14114085.png)





